2-Methyl-1-(pyrimidin-2-YL)butan-1-amine
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Overview
Description
2-Methyl-1-(pyrimidin-2-yl)butan-1-amine is an organic compound with the molecular formula C9H15N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyrimidin-2-yl)butan-1-amine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method involves the nucleophilic substitution reaction of pyrimidine with 2-methyl-1-butanamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyrimidin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-Methyl-1-(pyrimidin-2-yl)butan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyrimidin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(pyrimidin-2-yl)propan-1-amine
- 2-Methyl-1-(pyridin-2-yl)butan-1-amine
- 2-Methyl-1-(pyrimidin-4-yl)butan-1-amine
Uniqueness
2-Methyl-1-(pyrimidin-2-yl)butan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Biological Activity
2-Methyl-1-(pyrimidin-2-YL)butan-1-amine is an organic compound featuring a unique structure that combines a butanamine backbone with a pyrimidine ring. This structural configuration suggests potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Biological Activity Overview
The biological activity of this compound has been primarily investigated concerning its potential anti-inflammatory effects. Compounds with similar structures have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Initial studies suggest that this compound may also exhibit similar inhibitory effects on these enzymes .
Anti-inflammatory Activity
Recent research indicates that derivatives of pyrimidine compounds often demonstrate noteworthy anti-inflammatory properties. A study reported that certain pyrimidine derivatives had IC50 values against COX-2 inhibition comparable to celecoxib, a standard anti-inflammatory drug .
Table 1: Inhibition Potency of Pyrimidine Derivatives
Compound Name | IC50 (μmol/L) | Reference |
---|---|---|
This compound | TBD | |
Celecoxib | 0.04 ± 0.01 | |
Other Pyrimidine Derivative A | 0.04 ± 0.09 | |
Other Pyrimidine Derivative B | 0.04 ± 0.02 |
Antimicrobial Activity
The potential antimicrobial properties of this compound have not been extensively studied; however, compounds with similar pyrimidine structures have exhibited promising antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Compounds
Compound Name | MIC (mg/mL) | Target Organism |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.025 | E. coli |
This compound | TBD | TBD |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrimidine derivatives, highlighting their biological activities:
- Synthesis and Evaluation : Research has shown that modifications to the pyrimidine ring can significantly alter the biological activity of compounds. For instance, certain derivatives demonstrated potent COX inhibition and anti-inflammatory effects in vivo models, such as carrageenan-induced paw edema tests .
- Mechanistic Studies : Investigations into the mechanism of action for similar compounds revealed that they can influence cell cycle progression and induce apoptosis in cancer cell lines, suggesting a broader therapeutic potential beyond anti-inflammatory applications .
- Structure–Activity Relationship (SAR) : Detailed SAR studies indicate that specific substitutions on the pyrimidine ring enhance biological activity, which could be crucial for optimizing the efficacy of this compound in therapeutic applications .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-methyl-1-pyrimidin-2-ylbutan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-3-7(2)8(10)9-11-5-4-6-12-9/h4-8H,3,10H2,1-2H3 |
InChI Key |
QQAJZCNJOYXHFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NC=CC=N1)N |
Origin of Product |
United States |
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